Cas no 216311-60-3 (methyl (3S)-pyrrolidine-3-carboxylate)
methyl (3S)-pyrrolidine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- (S)-Methyl pyrrolidine-3-carboxylate
- 3-Pyrrolidinecarboxylic acid, methyl ester, (3S)-
- (3S)-pyrrolidine-3-carboxylic acid methyl ester
- AC1LTQN0
- ANW-69140
- CTK8C2854
- HT1114
- methyl (S)-(+)-3-pyrrolidinecarboxylate
- (3S)-3-Pyrrolidinecarboxylic acid methyl ester
- methyl (3S)-pyrrolidine-3-carboxylate
- CS-0053780
- AKOS006239586
- 216311-60-3
- EN300-1069196
- S-3-Pyrrolidinecarboxylic acid methyl ester
- DTXSID70363770
- methyl (S)-pyrrolidine-3-carboxylate
- BS-24984
- SCHEMBL12699753
- (S)-METHYLPYRROLIDINE-3-CARBOXYLATE
- A26480
- VVWWZOKQKXPVIV-YFKPBYRVSA-N
- 3-Pyrrolidinecarboxylic acid, methyl ester, (3S)- (9CI)
- Methyl (3S)-3-pyrrolidinecarboxylate (ACI)
-
- MDL: MFCD13195007
- Inchi: 1S/C6H11NO2/c1-9-6(8)5-2-3-7-4-5/h5,7H,2-4H2,1H3/t5-/m0/s1
- InChI Key: VVWWZOKQKXPVIV-YFKPBYRVSA-N
- SMILES: O(C)C([C@@H]1CNCC1)=O
Computed Properties
- Exact Mass: 129.079
- Monoisotopic Mass: 129.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3A^2
- XLogP3: -0.2
Experimental Properties
- Density: 1.055
- Boiling Point: 170 ºC
- Flash Point: 57 ºC
- PSA: 38.33000
- LogP: 0.09770
methyl (3S)-pyrrolidine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM197704-1g |
(S)-Methyl pyrrolidine-3-carboxylate |
216311-60-3 | 95% | 1g |
$482 | 2021-06-09 | |
| Chemenu | CM197704-10g |
(S)-Methyl pyrrolidine-3-carboxylate |
216311-60-3 | 95% | 10g |
$4782 | 2022-09-29 | |
| TRC | M121338-10mg |
(S)-methyl pyrrolidine-3-carboxylate |
216311-60-3 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | M121338-50mg |
(S)-methyl pyrrolidine-3-carboxylate |
216311-60-3 | 50mg |
$ 160.00 | 2022-06-02 | ||
| TRC | M121338-100mg |
(S)-methyl pyrrolidine-3-carboxylate |
216311-60-3 | 100mg |
$ 230.00 | 2022-06-02 | ||
| Chemenu | CM197704-100mg |
(S)-Methyl pyrrolidine-3-carboxylate |
216311-60-3 | 95% | 100mg |
$240 | 2023-03-07 | |
| Chemenu | CM197704-250mg |
(S)-Methyl pyrrolidine-3-carboxylate |
216311-60-3 | 95% | 250mg |
$400 | 2023-03-07 | |
| Chemenu | CM197704-1g |
(S)-Methyl pyrrolidine-3-carboxylate |
216311-60-3 | 95% | 1g |
$800 | 2023-03-07 | |
| eNovation Chemicals LLC | Y0979877-5g |
(S)-methyl pyrrolidine-3-carboxylate |
216311-60-3 | 95% | 5g |
$2200 | 2024-08-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00862-1G |
methyl (3S)-pyrrolidine-3-carboxylate |
216311-60-3 | 95% | 1g |
¥ 2,877.00 | 2023-03-10 |
methyl (3S)-pyrrolidine-3-carboxylate Production Method
Production Method 1
methyl (3S)-pyrrolidine-3-carboxylate Raw materials
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methyl (3S)-pyrrolidine-3-carboxylate Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on methyl (3S)-pyrrolidine-3-carboxylate
Methyl (3S)-pyrrolidine-3-carboxylate (CAS No. 216311-60-3): A Comprehensive Overview
Methyl (3S)-pyrrolidine-3-carboxylate, identified by the chemical compound code CAS No. 216311-60-3, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique stereochemistry and structural properties, has garnered considerable attention due to its potential applications in drug development and synthetic biology. The detailed exploration of this compound not only highlights its chemical attributes but also delves into its emerging roles in contemporary research.
The molecular structure of methyl (3S)-pyrrolidine-3-carboxylate consists of a pyrrolidine ring substituted with a carboxylate group at the 3-position and a methyl ester at the 1-position. The stereochemical configuration at the 3-position, specifically the (S) configuration, is crucial as it influences the compound's biological activity and interaction with biological targets. This stereochemistry is a key factor in determining its efficacy and selectivity in various pharmacological applications.
In recent years, methyl (3S)-pyrrolidine-3-carboxylate has been extensively studied for its role as a building block in the synthesis of more complex pharmaceutical intermediates. Its structural framework provides a versatile platform for modifications that can enhance drug-like properties such as solubility, bioavailability, and metabolic stability. Researchers have leveraged this compound to develop novel therapeutic agents targeting a wide range of diseases, including neurological disorders and metabolic conditions.
One of the most compelling aspects of methyl (3S)-pyrrolidine-3-carboxylate is its application in the development of chiral drugs. Chirality plays a pivotal role in the pharmacological activity of many drugs, with enantiomers often exhibiting distinct biological effects. The precise stereochemistry of methyl (3S)-pyrrolidine-3-carboxylate makes it an invaluable intermediate in creating enantiomerically pure drugs, which can lead to improved therapeutic outcomes and reduced side effects.
Recent studies have also highlighted the compound's potential in the field of drug delivery systems. Researchers are exploring ways to incorporate methyl (3S)-pyrrolidine-3-carboxylate into advanced drug delivery matrices to enhance targeted drug release and improve patient compliance. These innovations are particularly relevant in chronic disease management, where sustained and controlled drug delivery is essential for optimal therapeutic effects.
The synthesis of methyl (3S)-pyrrolidine-3-carboxylate involves multi-step organic reactions that require precise control over reaction conditions to achieve high enantiomeric purity. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications. Techniques such as asymmetric synthesis and chiral resolution have been instrumental in optimizing the production of this valuable intermediate.
Moreover, the biological activity of methyl (3S)-pyrrolidine-3-carboxylate has been investigated in various preclinical models. Preliminary findings suggest that this compound exhibits promising interactions with specific biological targets, which could pave the way for new therapeutic strategies. Ongoing research is focused on elucidating its mechanism of action and exploring its potential in treating conditions such as inflammation, pain, and neurodegenerative diseases.
The regulatory landscape for methyl (3S)-pyrrolidine-3-carboxylate is another critical aspect that warrants attention. As pharmaceutical companies continue to develop new drugs based on this compound, ensuring compliance with regulatory standards becomes paramount. Manufacturers must adhere to stringent guidelines regarding quality control, safety testing, and environmental impact to ensure that these products meet the highest standards of efficacy and safety.
In conclusion, methyl (3S)-pyrrolidine-3-carboxylate represents a significant advancement in pharmaceutical chemistry and biochemistry. Its unique structural features and stereochemical configuration make it a valuable intermediate for developing novel therapeutic agents. The ongoing research into its applications in drug development, drug delivery systems, and chiral drug synthesis underscores its importance in contemporary medicinal chemistry. As scientific understanding continues to evolve, the potential uses of this compound are likely to expand further, offering new hope for innovative treatments across various medical disciplines.
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